molecular formula C16H22N2O B2382190 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole CAS No. 2411296-95-0

1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole

Cat. No.: B2382190
CAS No.: 2411296-95-0
M. Wt: 258.365
InChI Key: ZLNUOPPITIGODA-UHFFFAOYSA-N
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Description

1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with an aziridine ring, which is known for its high reactivity due to ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and automated systems may be employed to ensure consistent quality and minimize production costs .

Mechanism of Action

The mechanism of action of 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is unique due to its aziridine ring, which imparts high reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12(2)9-18-10-14(18)11-19-15-5-4-13-6-7-17(3)16(13)8-15/h4-8,12,14H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNUOPPITIGODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC3=C(C=C2)C=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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